molecular formula C12H15NO B559601 8-Hydroxyjulolidine CAS No. 41175-50-2

8-Hydroxyjulolidine

Cat. No.: B559601
CAS No.: 41175-50-2
M. Wt: 189.25 g/mol
InChI Key: FOFUWJNBAQJABO-UHFFFAOYSA-N
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Description

8-Hydroxyjulolidine is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 97%min.
The exact mass of the compound 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated methods for synthesizing derivatives of Tetrahydro-1H,7H-benzo[ij]quinolizine-1,7-diones, which are obtained through the cyclization of N-alkoxyphenyl-N-(2-carboxyethyl)-β-alanines. These processes have led to the formation of compounds with potential applications in various fields, including materials science and medicinal chemistry (Kantminene et al., 2002; Kantminene et al., 2003).

Colorimetric Chemosensors

A novel chemosensor based on rhodamine B and 9-formyl-8-hydroxy-tetrahydro-benzo[ij]-quinolizine has shown high selectivity for detecting Cu2+ ions, with significant potential for environmental monitoring and safety (Li et al., 2015).

Optoelectronic Applications

Research into optoelectronic applications has identified tetrahydro-benzo[ij]quinolizin-8-ol derivatives as efficient dopants in organic light-emitting diodes (OLEDs), enhancing thermal stability and electroluminescence performance. These findings open avenues for the development of high-performance, green OLEDs with improved efficiency and stability (Chen & Tang, 2001).

Photophysical Properties

Investigations into the photophysical properties of certain derivatives have provided insights into their potential for use in amplified spontaneous emission and gain in dye-doped polymers, suggesting applications in laser technology and photonic devices (Lu, Zhong, & Ma, 2004).

Antifungal Activity

Some derivatives have been evaluated for their biological activities, including antifungal properties. This research contributes to the ongoing search for new, effective antifungal agents with potential pharmaceutical applications (Raju et al., 2020).

Properties

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-11-6-5-9-3-1-7-13-8-2-4-10(11)12(9)13/h5-6,14H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFUWJNBAQJABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C(C=C2)O)CCCN3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068286
Record name 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41175-50-2
Record name 8-Hydroxyjulolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41175-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxyjulolidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-ol
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Record name 8-HYDROXYJULOLIDINE
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Synthesis routes and methods I

Procedure details

According to a procedure similar to that of Embodiment 1, a mixture of m-aminophenol (116 mg, 1 mmol), 1-bromo-3-chloropropane (0.48 g, 0.3 ml, 3 mmol), dodecylbenzenesulfonic acid sodium salt (349 mg, 1 mmol) and a buffer solution prepared by dissolving 1.50 g (4 mmol) of Na2HPO4 12H2O and 0.60 g (4 mmol) of NaH2PO42H2O in water (10 ml) was heated and refluxed for 12 hours. After silica gel column chromatography, 8-hydroxyjulolidine (28 mg) was obtained in 15% yield.
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
349 mg
Type
reactant
Reaction Step One
[Compound]
Name
Na2HPO4
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to a procedure similar to that of Embodiment 1, a mixture of m-aminophenol (5.0 g, 46 mmol), 1 -bromo-3-chloropropane (23.9 g, 15 ml, 151 mmol) and N,N-dimethylformamide (15 ml) was heated and refluxed for 15 hours. After silica gel column chromatography, 8-hydroxyjulolidine (5.5 g) was obtained in 62% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

According to a procedure similar to that of Embodiment 5, a mixture of m-aminophenol (5.0 g, 45.8 mmol), 1-bromo-3-chloropropane (23.9 g, 15 ml, 150 mmol) and ethanol (50 ml) was heated and refluxed. NaHCO3 (10.0 g, 119 mmol) aqueous solution (20 ml) was added slowly. After 24 hours of reflux, 3.4 g of 8-hydroxyjulolidine was obtained in 39% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

m-Aminophenol (1.1 g, 10 mmol), 1-bromo-3-chloropropane (4.8 g, 3 ml, 30 mmol) and ethanol (10 ml) were placed in a 100 ml two-necked round-bottomed flask. The mixture was heated and refluxed for 11 hours, during which an NaHCO3 aqueous solution (2.0 g, 20 ml, 23 mmol) was added. The mixture was further heated and refluxed for 37 hours. The solvent was removed by distillation under reduced pressure. The resulting crude product was extracted with hexane by a solid-liquid continuous extraction to give 8-hydroxyjulolidine (661 mg) in 35% yield.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What makes 8-hydroxyjulolidine suitable for sensing applications?

A1: this compound exhibits fluorescence properties that change upon interaction with specific ions. This makes it an attractive building block for fluorescent probes. For example, researchers have designed probes incorporating this compound that selectively detect ions like HSO4-, Al3+, Cu2+, and Hg2+ in aqueous solutions. [, , , , , ] These probes often utilize Schiff base formation, where the aldehyde group of this compound-9-carboxaldehyde reacts with an amine group, leading to a change in fluorescence upon ion binding.

Q2: How does the structure of this compound contribute to its sensing ability?

A2: The structure of this compound, specifically the hydroxyl group and the nitrogen atom in the julolidine moiety, often enables the formation of intramolecular hydrogen bonds with specific ions. [, , ] This interaction, in combination with potential for extended conjugation through Schiff base formation, influences the molecule's electronic structure and thus its fluorescence properties.

Q3: Can you give a specific example of how this compound is used to detect a particular ion?

A3: A probe synthesized by coupling this compound-9-carboxaldehyde with 2-amino-1,3-propanediol demonstrated high selectivity for HSO4- in water. [] This selectivity stems from the specific interactions between the probe and HSO4-, leading to a distinct change in its UV-Vis absorption spectrum.

Q4: Beyond ion sensing, how else is this compound being utilized in chemical research?

A4: this compound and its derivatives are also explored as ligands in coordination chemistry. [, ] For instance, complexes with 3d transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized. [] These complexes showcase the versatility of this compound in coordinating with metal ions, opening possibilities for applications in catalysis and materials science.

Q5: Are there any studies on the optical properties of this compound-based metal complexes?

A5: Yes, researchers have investigated the absorption and photoluminescence properties of this compound-based metal complexes. [, ] The interaction between the ligand and the metal center influences the electronic structure of the complex, potentially leading to interesting optical properties.

Q6: Has this compound been incorporated into larger molecular structures?

A6: Yes, researchers have synthesized a fluorescent probe containing this compound linked to coumarin 343 via a PEG linker. [] This example highlights the potential of incorporating this compound into larger systems, broadening its potential applications in areas like bioimaging.

Q7: What computational chemistry methods have been employed to study this compound?

A7: Density functional theory (DFT) calculations have been used to optimize the structure of this compound and compare it with experimental data from X-ray crystallography. [] Such calculations provide insights into the molecule's electronic structure and its interactions with other molecules or ions.

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